molecular formula C5H15N3 B1348362 N-(2-Aminoethyl)-N-methylethylenediamine CAS No. 4097-88-5

N-(2-Aminoethyl)-N-methylethylenediamine

Cat. No. B1348362
CAS RN: 4097-88-5
M. Wt: 117.19 g/mol
InChI Key: HYSQEYLBJYFNMH-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-N-methylethylenediamine is a derivative of ethylenediamine, where one of the hydrogen atoms in the amine group is replaced by a 2-aminoethyl group . It is an organic compound that can be used as a building block in various chemical reactions .


Synthesis Analysis

The synthesis of N-(2-Aminoethyl)-N-methylethylenediamine and its derivatives often involves the reaction of 2-aminoethylamine with other compounds. For instance, N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane is synthesized by mechanically mixing N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane with bisphenol A epoxy resin to form silylated epoxy resin .

Scientific Research Applications

Application in Proteomics Research

  • Summary of the Application: The compound is used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions using a variety of techniques.

Application in the Construction of Positively Charged Nanospheres

  • Summary of the Application: The compound has been used in the construction of positively charged nanospheres .
  • Methods of Application: With cyclo-(DP)3 as the structural unit and 2,2’-diamino-N-methyldiethylamine as the linker, positively charged nanospheres ((CP)6 NS) based on cyclo-(DP)3 were successfully constructed by covalent self-assembly .
  • Results or Outcomes: The size and morphology of the nanospheres were assessed by scanning electron microscopy (SEM), TEM, and DLS .

Application in the Synthesis of Complex Molecules

  • Summary of the Application: The compound is used in the synthesis of complex molecules . Organic chemistry is a branch of chemistry that studies the structure, properties, composition, reactions, and synthesis of organic compounds.

Application in the Synthesis of Bioactive Compounds

  • Summary of the Application: The compound has been used in the synthesis of bioactive compounds .

Application in the Synthesis of Complex Molecules

  • Summary of the Application: The compound is used in the synthesis of complex molecules . Organic chemistry is a branch of chemistry that studies the structure, properties, composition, reactions, and synthesis of organic compounds.

Application in the Synthesis of Bioactive Compounds

  • Summary of the Application: The compound has been used in the synthesis of bioactive compounds .

properties

IUPAC Name

N'-(2-aminoethyl)-N'-methylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H15N3/c1-8(4-2-6)5-3-7/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSQEYLBJYFNMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00330531
Record name N,N-Bis(2-aminoethyl)methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00330531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Aminoethyl)-N-methylethylenediamine

CAS RN

4097-88-5
Record name N,N-Bis(2-aminoethyl)methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00330531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Methyl-2,2'-diaminodiethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
R Babu, G Capannelli, M Bernardini, M Pagliero… - Carbon Resources …, 2023 - Elsevier
In recent years, hydrothermal treatment has been considered as among the most promising option for sludge solubilisation and carbon recovery in terms of sludge management. In this …
Number of citations: 2 www.sciencedirect.com
BS Punia, PK Yadav, GS Bumbrah… - Journal of AOAC …, 2017 - academic.oup.com
Illicit liquors are illegally manufactured to evade taxes and represent the majority of unrecorded liquors in developing countries. Because there are no standards, the composition of illicit …
Number of citations: 8 academic.oup.com
TG Barclay, K Constantopoulos, J Matisons - Chemical Reviews, 2014 - ACS Publications
In the miniaturization of manufactured goods, the practical limits of what can be achieved when engineering from the “top down” are being approached.(1-9) Despite the continuing …
Number of citations: 224 pubs.acs.org
CG Rizzello, L Nionelli, R Coda, M De Angelis… - Food Chemistry, 2010 - Elsevier
Lactic acid bacteria strains were identified from wheat germ by 16S rRNA partial sequencing, subjected to RAPD-PCR typing and screened. Lactobacillus plantarum LB1 and …
Number of citations: 296 www.sciencedirect.com

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